molecular formula C20H20ClNO5 B1200123 Dehydrocapaurimine CAS No. 57499-40-8

Dehydrocapaurimine

Cat. No.: B1200123
CAS No.: 57499-40-8
M. Wt: 389.8 g/mol
InChI Key: BBYJVCPFCHYJLF-UHFFFAOYSA-N
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Description

Dehydrocapaurimine is an isoquinoline alkaloid isolated from Corydalis ophiocarpa (蛇果黄堇), a plant in the Papaveraceae family. First reported in 1978, it was identified alongside other structurally related alkaloids, such as dehydrocapaurine and dehydrocorydalmine, using droplet counter-current chromatography .

Properties

CAS No.

57499-40-8

Molecular Formula

C20H20ClNO5

Molecular Weight

389.8 g/mol

IUPAC Name

2,3,9-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-1,10-diol;chloride

InChI

InChI=1S/C20H19NO5.ClH/c1-24-16-9-12-6-7-21-10-13-11(4-5-15(22)19(13)25-2)8-14(21)17(12)18(23)20(16)26-3;/h4-5,8-10,22H,6-7H2,1-3H3;1H

InChI Key

BBYJVCPFCHYJLF-UHFFFAOYSA-N

SMILES

COC1=C(C(=C2C(=C1)CC[N+]3=C2C=C4C=CC(=C(C4=C3)OC)O)O)OC.[Cl-]

Canonical SMILES

COC1=C(C(=C2C(=C1)CC[N+]3=C2C=C4C=CC(=C(C4=C3)OC)O)O)OC.[Cl-]

Synonyms

dehydrocapaurimine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Dehydrocapaurimine belongs to a class of dehydrogenated isoquinoline alkaloids. Below is a comparison with two structurally and functionally related compounds: dehydrocapaurine and dehydrocorydalmine.

Table 1: Structural and Functional Comparison

Property This compound Dehydrocapaurine Dehydrocorydalmine
Source Plant Corydalis ophiocarpa Corydalis ophiocarpa Corydalis ophiocarpa
Molecular Formula Not explicitly reported Not explicitly reported Not explicitly reported
Structural Features Isoquinoline backbone with dehydrogenation Similar core structure; possible differences in substituents Likely shares isoquinoline core with dehydrogenation
Isolation Method Droplet counter-current chromatography Droplet counter-current chromatography Droplet counter-current chromatography
Reported Bioactivity Limited data; inferred from alkaloid class Limited data; potential CNS modulation Limited data; possible analgesic effects

Key Findings:

Structural Similarities: All three compounds share an isoquinoline backbone modified by dehydrogenation, a common feature in alkaloids from Corydalis species.

Biosynthetic Pathway : These alkaloids likely originate from tyrosine-derived precursors, undergoing similar dehydrogenation and cyclization steps. This pathway is conserved across many Papaveraceae alkaloids .

Pharmacological Gaps: Despite structural parallels, experimental data on receptor binding, toxicity, or clinical efficacy for this compound and its analogs are absent in the provided sources. This contrasts with well-studied isoquinoline alkaloids like morphine or papaverine.

Limitations and Research Needs

The comparison above is constrained by the scarcity of primary data. Key limitations include:

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